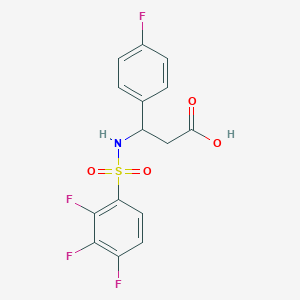

3-(4-Fluorophenyl)-3-(2,3,4-trifluorobenzenesulfonamido)propanoic acid

CAS No.: 794573-86-7

Cat. No.: VC6730678

Molecular Formula: C15H11F4NO4S

Molecular Weight: 377.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 794573-86-7 |

|---|---|

| Molecular Formula | C15H11F4NO4S |

| Molecular Weight | 377.31 |

| IUPAC Name | 3-(4-fluorophenyl)-3-[(2,3,4-trifluorophenyl)sulfonylamino]propanoic acid |

| Standard InChI | InChI=1S/C15H11F4NO4S/c16-9-3-1-8(2-4-9)11(7-13(21)22)20-25(23,24)12-6-5-10(17)14(18)15(12)19/h1-6,11,20H,7H2,(H,21,22) |

| Standard InChI Key | XJRKYXPKSMXFMZ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(CC(=O)O)NS(=O)(=O)C2=C(C(=C(C=C2)F)F)F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecule features a propanoic acid backbone substituted at the β-carbon with two distinct aromatic groups: a 4-fluorophenyl moiety and a 2,3,4-trifluorobenzenesulfonamido group. This arrangement creates a chiral center at the β-carbon, conferring potential stereochemical implications for biological activity .

Table 1: Comparative Molecular Features of Related Fluorinated Propanoic Acids

*Estimated based on structural analogs .

Spectroscopic Characteristics

While direct spectroscopic data for the target compound remains unpublished, inferences can be drawn from related systems:

-

¹H NMR: Expected signals include a multiplet for aromatic protons (δ 7.2–7.8 ppm), a triplet for the β-methine proton (δ 4.1–4.3 ppm), and a broad singlet for the sulfonamide NH (δ 6.5–7.0 ppm) .

-

¹⁹F NMR: Distinct resonances for the 4-fluorophenyl (δ -110 to -115 ppm) and trifluorobenzenesulfonamido groups (δ -60 to -65 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

Two primary routes emerge for constructing the target molecule:

Route A: Sulfonamide Coupling

-

Intermediate Preparation:

-

Coupling Reaction:

Yield optimization typically requires Schotten-Baumann conditions (0–5°C, pH 8–9) .

Route B: Direct Functionalization

-

Radical fluorination of pre-assembled sulfonamide precursors using Selectfluor® reagents under microwave irradiation .

Process Optimization Challenges

-

Steric Hindrance: Bulky substituents at the β-carbon necessitate extended reaction times (48–72 hr) for complete conversion .

-

Epimerization Risk: Basic conditions during coupling may racemize the chiral center, requiring careful pH control .

| Compound | IC₅₀ (nM) | Target Protein |

|---|---|---|

| 3-(2-Fluorophenyl)-3-[[4-(trifluoromethyl)benzoyl]amino]propanoic acid | 12.4 | COX-2 |

| 3-(4-Chlorophenyl)propanoic acid | 450 | PPARγ |

Therapeutic Applications

-

Anti-inflammatory Agents: Sulfonamide-containing propanoic acids demonstrate potent COX-2 inhibition .

-

Antidiabetic Candidates: Structural analogs show PPARγ activation at micromolar concentrations .

Industrial and Research Applications

Chemical Intermediate

-

Key building block for fluorinated β-amino acid derivatives in peptide mimetics .

-

Precursor for radiopharmaceuticals via ¹⁸F-fluorination of deprotected analogs .

Material Science

-

Fluorine-rich structure enables development of:

-

Liquid crystal materials with wide nematic ranges

-

Proton exchange membranes for fuel cells

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume